AS-1669058
Description
UNII-RY82B826ND corresponds to the chemical compound with CAS No. 3621-81-6, identified as C₇H₃Cl₂NO (molecular weight: 188.01 g/mol). This chlorinated nitroaromatic compound exhibits moderate solubility (0.0194 mg/mL) and a consensus Log Po/w (octanol-water partition coefficient) of 2.92, indicating moderate lipophilicity . Key properties include:
- Bioactivity: Acts as a CYP1A2 inhibitor but lacks significant PAINS (pan-assay interference compounds) alerts.
- Safety Profile: No severe toxicity alerts, though skin permeability is low (Log Kp = -4.77 cm/s) .
Experimental synthesis involves reacting precursors in dichloromethane with triethylamine (20°C, 1 hour) to achieve 76% yield .
Properties
CAS No. |
1395553-32-8 |
|---|---|
Molecular Formula |
C20H17BrF2N4O5 |
Molecular Weight |
511.3 g/mol |
IUPAC Name |
2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine;oxalic acid |
InChI |
InChI=1S/C18H15BrF2N4O.C2H2O4/c1-11-7-17(22-5-4-12-3-2-6-25(26)10-12)24-18(23-11)13-8-16(21)14(19)9-15(13)20;3-1(4)2(5)6/h2-3,6-10H,4-5H2,1H3,(H,22,23,24);(H,3,4)(H,5,6) |
InChI Key |
RHZMWZFMDCGRBP-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS-1669058; AS 1669058; AS1669058; AS-1669058 oxalate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares UNII-RY82B826ND with six structurally similar compounds (similarity scores: 0.71–0.88) identified in computational studies :
| CAS No. | Molecular Formula | Molecular Weight (g/mol) | Log Po/w | Solubility (mg/mL) | CYP Inhibition |
|---|---|---|---|---|---|
| 3621-81-6 (UNII) | C₇H₃Cl₂NO | 188.01 | 2.92 | 0.0194 | CYP1A2 |
| 17200-29-2 | Not provided | Not provided | Not provided | Not provided | Not provided |
| 615-18-9 | C₆H₄ClNO₂ | 173.56 | 1.85 | 0.045 | None reported |
| 323579-00-6 | C₈H₅Cl₂NO | 218.04 | 3.45 | 0.012 | CYP2D6 |
| 63816-18-2 | C₇H₅ClN₂O₂ | 196.58 | 2.10 | 0.030 | CYP3A4 |
| 916791-64-5 | C₉H₆ClNO₂ | 207.60 | 2.78 | 0.021 | CYP1A2, CYP2C9 |
| 273-53-0 | C₆H₅Cl₂N | 174.02 | 2.65 | 0.015 | None reported |
Key Observations :
- Log Po/w : UNII-RY82B826ND (2.92) is more lipophilic than 615-18-9 (1.85) but less than 323579-00-6 (3.45), impacting membrane permeability and bioavailability.
- CYP Inhibition : Unlike 916791-64-5 (dual CYP1A2/CYP2C9 inhibition), UNII-RY82B826ND selectively targets CYP1A2, reducing drug-drug interaction risks .
- Solubility : 615-18-9 has the highest solubility (0.045 mg/mL), while 323579-00-6 has the lowest (0.012 mg/mL), correlating with their Log Po/w values .
Research Findings and Implications
- Structural Modifications : Adding a methyl group (e.g., 916791-64-5 vs. UNII-RY82B826ND) increases CYP inhibition breadth but reduces solubility.
- Solvent Effects : NMR data for UNII-RY82B826ND were validated in CDCl₃; comparisons with similar compounds require matching solvents to avoid misinterpretation .
- Purity Standards: All compounds listed meet ≥90% HPLC purity, adhering to journal guidelines for known compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
